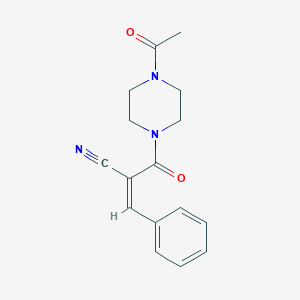

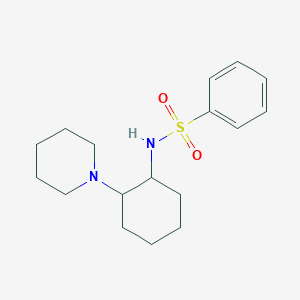

![molecular formula C11H6N2O4 B2384318 1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid CAS No. 1447965-91-4](/img/structure/B2384318.png)

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid (DHQX) is a heterocyclic compound. It has a molecular formula of C11H6N2O4 .

Molecular Structure Analysis

The molecular structure of DHQX consists of 11 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 230.176 Da and the monoisotopic mass is 230.032761 Da .Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches : A new protocol was developed for synthesizing 1,2-dihydrocyclobuta[b]quinoline derivatives from isocyanophenyl-substituted methylenecyclopropanes. This method involves a formal insertion of isocyanide carbon into a C-C bond, demonstrating broad substrate scope and yielding products in moderate to excellent yields. This highlights the compound's versatility in synthetic chemistry and its potential as an intermediate for further chemical transformations (Liu et al., 2017).

Catalysis and Reaction Mechanisms : The study on ketene and its derivatives, including the reactions of 3-oxocyclobuta[c]quinoline-2-spiro-2'-oxetane, reveals insights into cycloaddition via ortho-azaquinodimethane, showcasing the compound's role in facilitating complex chemical reactions. This work contributes to understanding the mechanistic pathways in the synthesis of quinoxaline derivatives, emphasizing the strategic use of these compounds in constructing complex heterocyclic structures (Chiba et al., 1983).

Applications Beyond Pharmacology

Material Science and Catalysis : Mercuric iodide has been utilized as an oxidizing agent for the synthesis of quinoxaline, a process that underscores the reactivity and utility of quinoxaline derivatives in material science. This method offers a green and efficient pathway for quinoxaline synthesis, potentially applicable in creating materials with unique electronic and optical properties (Kotharkar & Shinde, 2006).

Environmental Implications : The detoxification of carcinogenic polyhalogenated quinones by hydroxamic acids, involving an unusual double Lossen rearrangement mechanism, presents a novel approach to mitigating environmental pollutants. This research suggests that derivatives of quinoxaline could play a role in environmental protection strategies, offering a chemical basis for the degradation of persistent organic pollutants (Zhu et al., 2010).

Safety and Hazards

According to a safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1,2-dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O4/c14-9-7-8(10(9)15)13-6-3-4(11(16)17)1-2-5(6)12-7/h1-3,14-15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPJVOZPQKPIIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C3C(=C(C3=N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)

![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)

![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)